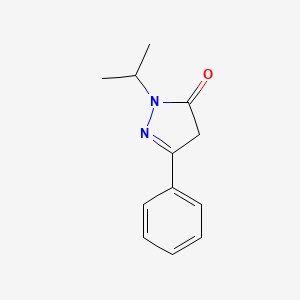

3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

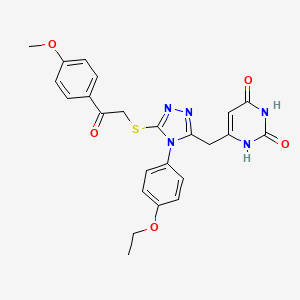

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and yield .Molecular Structure Analysis

This involves the use of spectroscopic techniques like IR, NMR, and Mass Spectroscopy to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index .科学的研究の応用

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing derivatives of pyrazolone compounds, including "3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one," showing their potential in various scientific applications. For instance, the synthesis of hydroxy pyrazolines from Claisen–Schmidt condensation products has been documented, highlighting their structural characterization through IR, 1H NMR, and 13C NMR spectra (Parveen, Iqbal, & Azam, 2008). This demonstrates the compound's versatility in organic synthesis.

Crystal Growth and Material Science

The compound's derivatives have been used in crystal growth studies, where single crystals of "1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol" were grown using a slow solvent evaporation technique. These crystals were extensively characterized by powder XRD, FT–IR, TG–DTA–DSC, and dielectric study, revealing their stability up to 160 °C and their potential use in materials science (Vyas et al., 2012).

Antimicrobial Activity

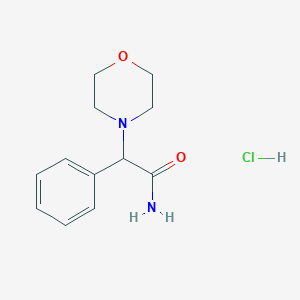

Several studies have focused on the antimicrobial activity of pyrazolone derivatives. For example, novel chitosan Schiff bases derived from heteroaryl pyrazole compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These studies suggest the potential of pyrazolone derivatives in developing new antimicrobial agents (Hamed et al., 2020).

Catalytic and Antioxidant Properties

The catalytic synthesis and antioxidant properties of pyrazolone derivatives have also been explored, demonstrating their efficacy as potential antioxidants in in vitro studies. Such research underlines the compound's role in synthesizing structurally supported antioxidants with potential applications in medicinal chemistry (Prabakaran, Manivarman, & Bharanidharan, 2021).

Spectroscopic and Computational Studies

Pyrazolone derivatives have been subjected to comprehensive spectroscopic and computational studies, providing insights into their molecular structure, vibrational spectra, and electronic properties. These studies contribute to understanding the compound's chemical behavior and potential applications in designing novel materials and drugs (Viji et al., 2020).

作用機序

Target of Action

Similar compounds such as 1-phenyl-2-propanol and 2-Phenyl-2-propanol have been studied, and they are often used as pharmaceutical intermediates

Mode of Action

It’s worth noting that the compound contains a pyrazolone ring, which is a common feature in many biologically active compounds . The pyrazolone ring can interact with various biological targets, leading to a range of potential effects. The specific interactions would depend on the exact structure and configuration of the compound.

Biochemical Pathways

For instance, 1-Phenyl-2-propanol has been used in the bioreduction of 1-phenyl-2-propanone

Result of Action

For instance, certain pyrrolidine derivatives have demonstrated anticancer activity

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-phenyl-2-propan-2-yl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)14-12(15)8-11(13-14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLINXKSDQSVBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)

![3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one](/img/structure/B2408872.png)

![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)

![Ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2408877.png)

![2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2408880.png)

![2-Chloro-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]propanamide](/img/structure/B2408882.png)

![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2408883.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2408885.png)

![6-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408888.png)